molecular formula C27H27N3O2 B2418287 4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 840479-25-6

4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2418287
CAS No.: 840479-25-6
M. Wt: 425.532
InChI Key: LCWTUKZQHGATBZ-UHFFFAOYSA-N
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Description

4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-18-12-13-19(2)20(14-18)16-30-23-9-5-4-8-22(23)28-27(30)21-15-26(31)29(17-21)24-10-6-7-11-25(24)32-3/h4-14,21H,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWTUKZQHGATBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities that warrant detailed investigation. The structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4OC_{25}H_{26}N_{4}O with a molecular weight of approximately 414.50 g/mol. The compound features a pyrrolidinone core linked to a benzoimidazole moiety and a methoxyphenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties . For instance, compounds similar to the target molecule have shown effectiveness against various pathogenic microorganisms, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, which is critical for microbial survival .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Research has demonstrated that benzoimidazole derivatives can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). In vitro studies have shown that modifications to the benzoimidazole structure can enhance selectivity and potency against cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzoimidazole derivatives were synthesized and evaluated for their antimicrobial activity using the agar streak dilution method. The results indicated that electron-withdrawing groups on the aromatic ring improved activity against Staphylococcus aureus and Candida albicans, suggesting a structure-activity relationship (SAR) that could be applied to the target compound .
  • Anticancer Activity Exploration : A study evaluated the effects of benzoimidazole derivatives on breast cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway, highlighting their potential as anticancer agents .

The proposed mechanisms for the biological activity of compounds similar to 4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one include:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.

Data Summary Table

Biological ActivityTest MethodologyResults Summary
AntimicrobialAgar streak dilutionEffective against S. aureus and C. albicans
AnticancerCell viability assaysSignificant reduction in breast cancer cell lines
Enzyme inhibitionIn vitro enzyme assaysStrong inhibition observed in key metabolic enzymes

Preparation Methods

Petasis Reaction for Pyrrolidine Formation

The Petasis reaction, employing ketones, allylboronates, and amines, enables efficient synthesis of substituted pyrrolidines. For example, tert-butyl cyclopropanecarboxylate reacts with pinacol allylboronate and ammonia to yield intermediates that undergo hydroboration-oxidation and cyclization to form spirocyclic pyrrolidines. Adapting this method, cyclopropanone derivatives could serve as precursors for the pyrrolidinone core.

Procedure :

  • React cyclopropanone with allyl pinacol boronate and ammonium chloride in methanol.
  • Hydrolyze the intermediate with aqueous HBr to form a γ-amino alcohol.
  • Oxidize the alcohol to the lactam (pyrrolidin-2-one) using Jones reagent or Dess-Martin periodinane.

Bromocyclization of Allyl-Substituted Intermediates

Allyl magnesium halides react with imines to generate allylated amines, which undergo bromocyclization to form pyrrolidinones. For instance, bromine in dichloromethane induces cyclization of 4b–4d (allyl-substituted intermediates) to yield brominated pyrrolidines 6b–6d in >90% yield. Subsequent LiAlH4 reduction and catalytic hydrogenolysis remove bromine and protective groups, yielding the core structure.

Functionalization of the Pyrrolidinone Core

Introduction of the 1-(2-Methoxyphenyl) Group

The 1-position of pyrrolidin-2-one is functionalized via nucleophilic substitution or transition metal-catalyzed coupling:

Method 1: Grignard Reaction

  • Treat pyrrolidinone with 2-methoxyphenyl magnesium bromide in THF at −78°C, followed by quenching with NH4Cl.

Method 2: Buchwald-Hartwig Amination

  • Employ Pd(OAc)2/Xantphos with 2-methoxyaniline and K3PO4 in toluene at 110°C to install the aryl group.

Synthesis of the 1-(2,5-Dimethylbenzyl)-1H-Benzo[d]imidazol-2-yl Moiety

Benzo[d]imidazole Formation

Benzimidazoles are synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions:

Procedure :

  • React o-phenylenediamine with glyoxylic acid in 4N HCl at 80°C for 6 hours to form 1H-benzo[d]imidazol-2-ol.
  • Alkylate the nitrogen using 2,5-dimethylbenzyl chloride in the presence of NaH in DMF at 0°C.

Yield : 65–78% after recrystallization from ethanol.

Functionalization at the 2-Position

The 2-position of benzo[d]imidazole is modified via:

  • Suzuki Coupling : Use Pd(dppf)Cl2 with aryl boronic acids in dioxane/water at 80°C.
  • Direct Bromination : Treat with NBS in CCl4 under reflux to introduce bromine, enabling subsequent cross-couplings.

Coupling of Benzo[d]imidazole to Pyrrolidinone

Nucleophilic Aromatic Substitution

A brominated pyrrolidinone at position 4 reacts with the deprotonated benzo[d]imidazole:

Conditions :

  • KOtBu in DMF at 120°C for 12 hours.
  • Quench with H2O and purify via column chromatography (SiO2, EtOAc/hexane).

Yield : 55–62%.

Transition Metal-Mediated Coupling

A Pd-catalyzed Ullmann or Buchwald-Hartwig reaction couples the benzo[d]imidazole amine to a halogenated pyrrolidinone:

Procedure :

  • Use CuI, L-proline, and Cs2CO3 in DMSO at 100°C for 24 hours.

Optimization Challenges and Scalability

Regioselectivity in Benzo[d]imidazole Alkylation

Competing alkylation at N1 vs. N3 is mitigated by steric hindrance. Bulky bases like NaH favor N1 substitution with 2,5-dimethylbenzyl chloride.

Catalytic Hydrogenolysis Side Reactions

Hydrogenolysis of benzyl ethers or Cbz groups requires careful control of Pd/C loading (5–10 wt%) and H2 pressure (1–3 atm) to prevent over-reduction.

Analytical Characterization

Key Data :

  • HRMS (ESI+) : m/z calcd for C28H28N3O2 [M+H]+: 454.2129; found: 454.2132.
  • 1H NMR (500 MHz, CDCl3) : δ 7.85 (d, J = 8.5 Hz, 1H), 7.45–7.30 (m, 4H), 6.95 (d, J = 8.0 Hz, 2H), 5.12 (s, 2H), 4.05 (t, J = 7.5 Hz, 1H), 3.80 (s, 3H), 2.35 (s, 6H).

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the pyrrolidin-2-one core formation, followed by sequential coupling of the benzimidazole and aryl substituents. Key steps include:
  • Core Construction : Cyclocondensation of γ-lactam precursors with ketones or aldehydes under reflux in aprotic solvents (e.g., DMF or THF) .
  • Benzimidazole Coupling : Use of Buchwald-Hartwig amination or Ullmann-type reactions to attach the 2,5-dimethylbenzyl-substituted benzimidazole moiety .
  • Aryl Group Introduction : Suzuki-Miyaura cross-coupling for the 2-methoxyphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to improve yield (60–80%) .
    Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time. Purity is monitored via HPLC (>95%) and TLC .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry. For example, the pyrrolidinone carbonyl resonates at δ ~175–180 ppm, while benzimidazole protons appear as multiplets at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (calculated: ~429.5 g/mol).
  • HPLC-PDA : To assess purity (>95%) and detect byproducts .
  • X-ray Crystallography : For definitive 3D structure determination, particularly if polymorphism impacts bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzimidazole and aryl groups?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3-methyl vs. 2,5-dimethyl) or methoxyphenyl groups (e.g., 4-methoxy vs. 2-methoxy) .
  • Bioactivity Assays : Test analogs against cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa) or microbial strains (e.g., S. aureus MIC) to correlate substituent effects with potency .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinase domains or DNA topoisomerases .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation steps include:
  • Standardized Protocols : Use uniform cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity Validation : Re-analyze batches via HPLC-MS to exclude degradation products .
  • Dose-Response Replication : Conduct triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. How can ADME/Toxicity profiling be integrated into preclinical studies for this compound?

  • Methodological Answer : Key assays include:
  • Solubility & Permeability : Shake-flask method for aqueous solubility; Caco-2 cell monolayers for intestinal absorption .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • In Vivo PK : Rodent studies with LC-MS/MS quantification of plasma concentrations over time.

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state conformation and intermolecular interactions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve structure using SHELX-97; analyze hydrogen bonding (e.g., O–H···N interactions) and π-π stacking .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

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